molecular formula C15H20N2O2S B5850560 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Katalognummer B5850560
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: AMOBHRVPMMPJSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a critical component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TLR4 signaling is implicated in the pathogenesis of various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. TAK-242 has been demonstrated to inhibit TLR4 signaling and reduce inflammation in preclinical models, making it a promising therapeutic target for these diseases.

Wirkmechanismus

TAK-242 is a selective inhibitor of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TAK-242 inhibits 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling by binding to an intracellular domain of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and preventing the recruitment of adaptor proteins.
Biochemical and physiological effects:
TAK-242 has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition to its anti-inflammatory effects, TAK-242 has also been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. TAK-242 has also been shown to reduce the expression of matrix metalloproteinases (MMPs) and improve cartilage integrity in a rat model of arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using TAK-242 in lab experiments is its specificity for 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in various biological processes. However, one limitation of using TAK-242 is its potential off-target effects. TAK-242 has been shown to inhibit other proteins, such as the inflammasome, at high concentrations, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-242 as a therapeutic agent. One direction is the development of TAK-242 analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling in various diseases, such as cancer and neurodegenerative diseases, is an area of active research and may provide new opportunities for the development of TAK-242 as a therapeutic agent.

Synthesemethoden

TAK-242 was first synthesized in 2006 by a team of researchers at Takeda Pharmaceutical Company Limited. The synthesis of TAK-242 involves a series of chemical reactions, starting with the reaction of 4-tert-butylbenzene with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with 3,5-dimethylpyrazole to form TAK-242.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of sepsis, TAK-242 was shown to improve survival and reduce inflammation by inhibiting 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. In a rat model of arthritis, TAK-242 was shown to reduce joint inflammation and cartilage damage. In a mouse model of inflammatory bowel disease, TAK-242 was shown to reduce inflammation and improve intestinal barrier function. These preclinical studies suggest that TAK-242 may have therapeutic potential for a wide range of inflammatory diseases.

Eigenschaften

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBHRVPMMPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.